molecular formula C16H17N3O2 B2367430 6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 478260-20-7

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2367430
CAS No.: 478260-20-7
M. Wt: 283.331
InChI Key: RCLPIMVOZZWAMN-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 3,4-dimethoxyphenyl group and the dimethyl substitutions on the pyrazolo[1,5-a]pyrimidine core contribute to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is one of the most important biochemical agents. It has been applied in vivo on a large scale, improving the biochemical paths . It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been found to exert potent cytotoxic effects against HePG2 and PACA2 with IC 50 (8.7 and 6.4 μg/ml, respectively) relative to Dox . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s interactions with RNA regulatory elements and RNA binding proteins (RBPs) regulate its localization in one cell type and predictably regulate localization in other cell types with vastly different morphologies .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound remains stable up to 150 °C and then starts decomposing

Metabolic Pathways

This compound is involved in the metabolic pathways of pyrimidine metabolism . Pyrimidines are ultimately catabolized (degraded) to CO2, H2O, and urea

Transport and Distribution

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions .

Subcellular Localization

It is known that RNAs can assemble in multiple organelles such as the endoplasmic reticulum (ER), mitochondria, ribosome, and nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2,7-dimethylpyrazole in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyls, or aryls.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound without the 3,4-dimethoxyphenyl and dimethyl substitutions.

    3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitutions but different core structures.

    Dimethylpyrazole derivatives: Compounds with similar pyrazole cores but different substituents on the aromatic ring.

Uniqueness

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and potential for membrane permeability, while the dimethyl substitutions on the pyrazolo[1,5-a]pyrimidine core contribute to its stability and reactivity .

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-7-16-17-9-13(11(2)19(16)18-10)12-5-6-14(20-3)15(8-12)21-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLPIMVOZZWAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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